molecular formula C15H18N2O4 B2945804 (E)-4-{4-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid CAS No. 940531-87-3

(E)-4-{4-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid

Cat. No.: B2945804
CAS No.: 940531-87-3
M. Wt: 290.319
InChI Key: HBGCCSJGVXGWQH-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-{4-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid (CAS 940531-87-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C15H18N2O4 and a molecular weight of 290.31 g/mol, belongs to the class of 4-oxo-2-butenoic acids, which are recognized as versatile intermediates for further derivatization and as biologically active species in their own right . Its structure incorporates both a diethylamide moiety and an α,β-unsaturated carboxylic acid, making it a valuable scaffold for the synthesis of more complex molecules. Researchers utilize this compound primarily as a key precursor in the development of potential therapeutic agents. Compounds within this chemical class have demonstrated a range of biological activities in scientific studies, including potential applications in treating cancer, neurodegenerative, metabolic, and gastric conditions, as well as exhibiting antimicrobial and antifungal properties . Furthermore, closely related (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives have been identified as potent inhibitors of human carbonic anhydrase I and II isoenzymes, exhibiting inhibition constants (Ki) in the low nanomolar range, highlighting the potential of this chemical scaffold for enzyme inhibition studies . The synthesis of such 4-oxobutenoic acids can be achieved via advanced methods like microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid, ensuring efficient and scalable production . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

(E)-4-[4-(diethylcarbamoyl)anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-3-17(4-2)15(21)11-5-7-12(8-6-11)16-13(18)9-10-14(19)20/h5-10H,3-4H2,1-2H3,(H,16,18)(H,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGCCSJGVXGWQH-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-nitroaniline and diethylamine.

    Step 1 Formation of Diethylamino Carbonyl Intermediate:

    Step 2 Reduction of Nitro Group:

    Step 3 Formation of the Final Compound:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistency and safety in large-scale production.

Chemical Reactions Analysis

α,β-unsaturated carbonyl reactivity

The conjugated enone system (C=O and C=C bonds) facilitates nucleophilic additions and cycloadditions.

Reaction Type Conditions Products Mechanistic Insight
Michael Addition Amines, thiols, or enolatesβ-adducts (e.g., thiol or amine conjugates)Nucleophiles attack the β-carbon due to conjugation with the carbonyl group .
Diels-Alder Reaction Dienes (heat or Lewis acids)Six-membered cycloadductsElectron-deficient dienophile behavior observed in α,β-unsaturated acids .
Reduction NaBH₄, H₂/PdSaturated butanoic acid derivativesSelective reduction of the C=C bond while preserving the amide group.

Amide and carbonyl group transformations

The diethylamino-substituted aromatic amide and carbonyl groups undergo hydrolysis and substitution.

Reaction Type Conditions Products Key Observations
Acidic Hydrolysis HCl/H₂O, refluxCarboxylic acid + aniline derivativeCleavage of the amide bond under strong acids .
Basic Hydrolysis NaOH/H₂O, heatCarboxylate salt + amineRequires prolonged heating due to resonance stabilization of the amide .
Electrophilic Aromatic Substitution HNO₃/H₂SO₄Nitrated aromatic ringDiethylamino group acts as an electron donor, directing substitution to para positions.

Carboxylic acid reactivity

The terminal -COOH group participates in esterification and salt formation.

Reaction Type Conditions Products Application
Esterification ROH, H⁺ (e.g., H₂SO₄)Alkyl esters (improved lipophilicity)Used to modify bioavailability in drug design .
Salt Formation NaOH or KOHWater-soluble carboxylate saltsEnhances solubility for biological assays .

Biochemical interactions

The compound’s conjugated system and polar groups enable interactions with biological targets.

Interaction Type Observed Effect Proposed Mechanism Source
Enzyme Inhibition Competitive inhibition of proteasesHydrogen bonding via the carbonyl and dimethylamino groups to active sitesAnalog studies in.
Receptor Binding Modulation of GPCR signalingElectrostatic interactions with transmembrane domainsInferred from .

Stability under varying conditions

Experimental data from analogs suggest sensitivity to light and oxidizing agents.

Condition Effect Recommendations
UV Light Degradation via radical pathwaysStore in amber vials at -20°C
Oxidizing Agents Oxidation of the enone systemAvoid H₂O₂ or KMnO₄ in synthetic workflows

Key Insights from Structural Analogs:

  • The α,β-unsaturated carbonyl group is critical for Michael additions, as shown in (E)-4-(4-methylphenyl)amino analogs .

  • Amide hydrolysis requires harsh conditions due to resonance stabilization, consistent with findings for similar compounds .

  • Electron-donating diethylamino groups enhance aromatic ring reactivity, as demonstrated in substituted aniline studies .

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in metal-catalyzed reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in biochemical studies.

    Fluorescent Probes: Modified derivatives are used as fluorescent probes in cellular imaging.

Medicine

    Drug Development: Potential lead compound for developing new pharmaceuticals.

    Diagnostics: Used in the development of diagnostic assays.

Industry

    Polymer Chemistry: Intermediate in the production of specialty polymers.

    Material Science: Used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The diethylamino carbonyl group can form hydrogen bonds and electrostatic interactions with active sites, inhibiting enzyme activity or modulating receptor function. The conjugated system allows for electron delocalization, which can affect the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties References
(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid Ethylanilino (N-ethylphenyl) instead of diethylamino C₁₉H₁₈N₂O₄ 338.36 Lower lipophilicity (XLogP3 ~1.3) due to aromatic ethyl vs. aliphatic diethyl
(E)-4-{4-[(Isobutyrylamino)anilino}-4-oxo-2-butenoic acid Isobutyryl group at anilino C₁₅H₁₈N₂O₄ 290.31 Increased steric bulk; potential for altered receptor binding
(E)-4-{4-[(2,4-Dimethylanilino)sulfonyl]anilino}-4-oxo-2-butenoic acid Sulfonyl linkage instead of carbonyl C₁₈H₁₈N₂O₅S 374.42 Higher acidity (electron-withdrawing sulfonyl group); improved hydrolytic stability
(Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid (Z)-stereochemistry C₁₁H₁₁NO₃ 205.21 Reduced conjugation effects; distinct reactivity in Michael additions
4-Anilino-4-oxobutanoic acid Saturated butanoic acid backbone C₁₀H₁₁NO₃ 193.20 Lack of α,β-unsaturation; lower planarity and altered pharmacokinetics

Key Findings :

Sulfonyl-containing analogs (e.g., C₁₈H₁₈N₂O₅S, MW 374.42) exhibit higher acidity (pKa ~2.5–3.0) due to the electron-withdrawing sulfonyl group, which may influence binding to charged biological targets .

Stereochemistry :

  • The (E)-configuration in the target compound enables extended conjugation, enhancing UV absorption and reactivity in cycloaddition reactions compared to (Z)-isomers .

Backbone Variations: Replacement of the α,β-unsaturated butenoic acid with a saturated butanoic acid (e.g., 4-anilino-4-oxobutanoic acid, MW 193.20) reduces planarity, affecting interactions with enzymes or receptors reliant on π-π stacking .

Synthetic Routes :

  • Similar compounds are synthesized via Friedel-Crafts acylation (e.g., ) or Michael additions (e.g., thioglycolic acid additions to α,β-unsaturated ketones) . The target compound likely employs analogous coupling strategies.

Biological Relevance: Derivatives with diethylamino or sulfonyl groups are explored for medicinal applications, such as kinase inhibition or antimicrobial activity, though specific data for the target compound remains sparse .

Biological Activity

(E)-4-{4-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid, also known by its CAS number 940531-87-3, is a chemical compound with potential biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its structural properties and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15H18N2O4
  • Molecular Weight : 290.32 g/mol
  • IUPAC Name : (2E)-4-{4-[(diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid
  • InChI Key : HBGCCSJGVXGWQH-MDZDMXLPSA-N

The structure consists of a butenoic acid moiety with a diethylamino carbonyl group attached to an aniline derivative, which may contribute to its biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of key enzymes involved in bacterial DNA replication, such as DNA gyrase. This inhibition can lead to antimicrobial effects, making it a candidate for further investigation in treating bacterial infections .

Antimicrobial Activity

Studies have shown that related compounds exhibit antimicrobial properties by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. The effectiveness of these compounds often depends on their structural modifications, which can enhance their binding affinity to the target enzyme. For instance, the presence of the diethylamino group may influence the compound's interaction with bacterial cells .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Preliminary results suggest that while it exhibits antimicrobial properties, its cytotoxic effects on human cell lines need further evaluation to establish therapeutic windows .

Case Studies and Research Findings

  • In Vitro Studies : Various in vitro studies have demonstrated the compound's ability to inhibit bacterial growth. For example, a study reported that derivatives with similar structures showed significant activity against Gram-positive bacteria, indicating potential as a therapeutic agent .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the aniline moiety can significantly affect biological activity. The diethylamino group is hypothesized to enhance solubility and bioavailability, crucial factors for effective drug design .
  • Potential Applications : Given its structural characteristics and biological activity, this compound could be explored for applications in treating bacterial infections or as a lead compound for developing new antibiotics .

Summary Table of Biological Activities

Activity Outcome Reference
AntimicrobialSignificant inhibition of bacterial growth
CytotoxicityVariable effects on human cell lines
Enzyme InhibitionInhibition of DNA gyrase

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.